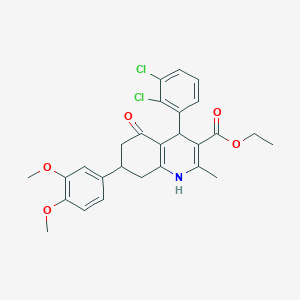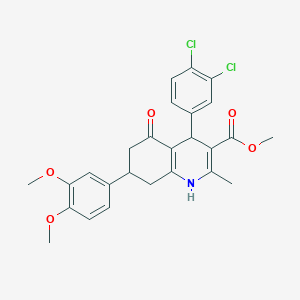![molecular formula C27H30N4O4S B11640209 (6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the thiadiazolo[3,2-a]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzylidene group: This step may involve condensation reactions with aldehydes or ketones.
Attachment of the phenoxyethoxy and butan-2-yl groups: These groups can be introduced through etherification and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Selection of suitable solvents and catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and reaction time.
Purification techniques: Including crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in reduced forms of the compound.
Substitution: Where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activity and potential therapeutic effects.
Medicine: As a lead compound for drug development, particularly in targeting specific diseases.
Industry: In the development of new materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as signal transduction or gene expression.
Inducing specific biological effects: Such as apoptosis or cell proliferation.
類似化合物との比較
Similar Compounds
Thiadiazolo[3,2-a]pyrimidinones: Other compounds in this class with similar structures.
Benzylidene derivatives: Compounds with similar benzylidene groups.
Phenoxyethoxy derivatives: Compounds with similar phenoxyethoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may exhibit unique properties such as higher potency, selectivity, or stability.
特性
分子式 |
C27H30N4O4S |
|---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
(6Z)-6-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H30N4O4S/c1-5-17(3)20-9-7-8-10-22(20)34-13-14-35-23-12-11-19(16-24(23)33-6-2)15-21-25(28)31-27(29-26(21)32)36-18(4)30-31/h7-12,15-17,28H,5-6,13-14H2,1-4H3/b21-15-,28-25? |
InChIキー |
MIWSYHXYVBSOEZ-VKRJAPGXSA-N |
異性体SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C)OCC |
正規SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)
![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)

![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)
![9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640193.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
![3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640214.png)
![(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)

